molecular formula C8H8ClN3O2S B13181187 4-Chloro-2-(3-oxopiperazin-1-YL)-1,3-thiazole-5-carbaldehyde

4-Chloro-2-(3-oxopiperazin-1-YL)-1,3-thiazole-5-carbaldehyde

Cat. No.: B13181187
M. Wt: 245.69 g/mol
InChI Key: AJCHWXVLTYIMLK-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-oxopiperazin-1-YL)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring substituted with a chloro group, a piperazine ring, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-oxopiperazin-1-YL)-1,3-thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the piperazine and aldehyde groups. One common method involves the reaction of 2-aminothiazole with chloroacetyl chloride to form 4-chloro-2-aminothiazole. This intermediate is then reacted with 3-oxopiperazine under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-oxopiperazin-1-YL)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products Formed

    Oxidation: 4-Chloro-2-(3-oxopiperazin-1-YL)-1,3-thiazole-5-carboxylic acid.

    Reduction: 4-Chloro-2-(3-oxopiperazin-1-YL)-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(3-oxopiperazin-1-YL)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-oxopiperazin-1-YL)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 4-chloro-2-aminothiazole and 2-(3-oxopiperazin-1-yl)-1,3-thiazole-5-carbaldehyde share structural similarities.

    Piperazine Derivatives: Compounds like 3-oxopiperazine and its derivatives.

Uniqueness

4-Chloro-2-(3-oxopiperazin-1-YL)-1,3-thiazole-5-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H8ClN3O2S

Molecular Weight

245.69 g/mol

IUPAC Name

4-chloro-2-(3-oxopiperazin-1-yl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C8H8ClN3O2S/c9-7-5(4-13)15-8(11-7)12-2-1-10-6(14)3-12/h4H,1-3H2,(H,10,14)

InChI Key

AJCHWXVLTYIMLK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C2=NC(=C(S2)C=O)Cl

Origin of Product

United States

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